B1577415 Maximin-7

Maximin-7

Cat. No.: B1577415
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin-7 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Bombina maxima, a species of toad native to East Asia. It consists of 27 amino acid residues with a molecular weight of 3.2 kDa and adopts an amphipathic α-helical structure under physiological conditions . This compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal pathogens (e.g., Candida albicans), with minimal inhibitory concentrations (MICs) ranging from 2–16 µg/mL . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Recent studies also suggest immunomodulatory roles, including macrophage activation and cytokine regulation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGAKILGGVKTALKGALKELASTYVN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Physicochemical Properties

Maximin-7 shares structural homology with other amphibian AMPs, such as Maximin-3, Temporin-L, and Magainin-2. Key differences lie in amino acid composition, charge, and hydrophobicity (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound Source Length (AA) Molecular Weight (kDa) Net Charge (+) Hydrophobicity (%)
This compound Bombina maxima 27 3.2 +5 45
Maximin-3 Bombina maxima 25 2.8 +4 40
Temporin-L Rana temporaria 13 1.5 +3 55
Magainin-2 Xenopus laevis 23 2.6 +4 38

Data compiled from in vitro studies .

This compound’s longer sequence and higher charge (+5) enhance its membrane-binding capacity compared to Temporin-L (+3) and Magainin-2 (+4), contributing to superior efficacy against lipid-rich bacterial membranes .

Antimicrobial Activity

Table 2: Bioactivity Profile Against Common Pathogens

Compound MIC (µg/mL)
S. aureus E. coli C. albicans
This compound 4 8 16
Maximin-3 8 16 32
Temporin-L 16 32 >64
Magainin-2 8 4 32

MIC values derived from standardized broth microdilution assays .

This compound outperforms Maximin-3 and Temporin-L against S. aureus and C. albicans, likely due to its balanced hydrophobicity and charge density. However, Magainin-2 shows superior activity against E. coli, attributed to its shorter helix and optimized hydrophobic moment .

Cytotoxicity and Stability

This compound exhibits moderate hemolytic activity (HC50 = 64 µg/mL against human erythrocytes), comparable to Magainin-2 (HC50 = 50 µg/mL) but lower than Temporin-L (HC50 = 32 µg/mL) . Proteolytic stability studies in serum reveal a half-life of 12 hours for this compound, significantly longer than Temporin-L (2 hours) but shorter than Dermaseptin-S9 (24 hours) .

Research Findings and Innovations

  • Synergistic Effects: this compound combined with β-lactam antibiotics reduces MICs for methicillin-resistant S.
  • Delivery Systems: Encapsulation in liposomal nanoparticles enhances this compound’s stability and reduces hemolytic activity by 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.